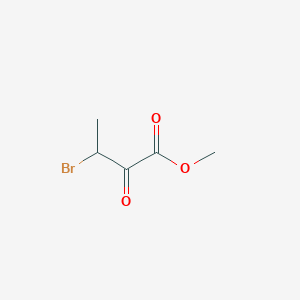

Methyl 3-bromo-2-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDCQMJFDPQCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457933 | |

| Record name | methyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34329-73-2 | |

| Record name | methyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 3-bromo-2-oxobutanoate from methyl 2-ketobutyrate"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 3-bromo-2-oxobutanoate from its precursor, methyl 2-ketobutyrate. This guide provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a bromine atom and a keto-ester moiety, allows for a variety of subsequent chemical modifications. The synthesis of this compound is typically achieved through the α-bromination of methyl 2-ketobutyrate. This guide will focus on a common and effective method for this transformation.

Reaction Overview

The synthesis of this compound from methyl 2-ketobutyrate involves the selective bromination at the α-position to the ketone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate. The enol form of the keto-ester acts as a nucleophile, attacking the electrophilic bromine.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | Methyl 2-ketobutyrate | This compound |

| Molecular Formula | C₅H₈O₃ | C₅H₇BrO₃ |

| Molecular Weight | 116.12 g/mol | 195.01 g/mol |

| CAS Number | 3952-66-7[1] | 34329-73-2[2] |

| Appearance | Colorless liquid | Yellow oil |

| Boiling Point | 145-147 °C | Not available |

| Density | 1.056 g/cm³ | Not available |

Experimental Protocol

The following protocol is adapted from a reliable method for the synthesis of the analogous ethyl ester, Ethyl 3-bromo-2-oxobutanoate, which has been reported to yield up to 97%.[3] This procedure is expected to be directly applicable to the synthesis of the methyl ester with similar efficiency.

Materials:

-

Methyl 2-ketobutyrate

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 2-ketobutyrate (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of methyl 2-ketobutyrate via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, purge the reaction mixture with a stream of nitrogen to remove any unreacted bromine and hydrogen bromide gas.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellow oil.

-

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reaction Pathway and Workflow

The synthesis of this compound proceeds through a well-established acid-catalyzed bromination mechanism. The overall workflow, from starting materials to the final product, is illustrated below.

The chemical transformation is depicted in the following reaction scheme:

Characterization Data

| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | 5.15-5.20 (q, 1H), 3.80-3.90 (s, 3H), 1.82-1.85 (d, 3H) (Adapted from the ethyl ester analog[3]) |

| ¹³C NMR (CDCl₃) | ~190 (C=O, ketone), ~160 (C=O, ester), ~53 (O-CH₃), ~45 (CH-Br), ~15 (CH₃) (Estimated based on typical values) |

Safety Considerations

-

Bromine is a highly corrosive and toxic substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction generates hydrogen bromide gas, which is corrosive and an irritant. Ensure proper ventilation and consider using a trap to neutralize the off-gas.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific experimental setup and scale.

References

An In-depth Technical Guide to Methyl 3-bromo-2-oxobutanoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 3-bromo-2-oxobutanoate. This bifunctional molecule, featuring both an α-halo ketone and a methyl ester, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 34329-73-2 | [PubChem][1] |

| Molecular Formula | C₅H₇BrO₃ | [PubChem][1] |

| Molecular Weight | 195.01 g/mol | [PubChem][1] |

| Appearance | Clear, colorless to pale yellow liquid (inferred) | [ChemicalBook][2] |

| Boiling Point | Estimated ~200-210 °C at 760 mmHg | Inferred from ethyl ester analog[3] |

| Density | Estimated ~1.5 g/cm³ | Inferred from ethyl ester analog[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from reactivity |

Spectral Data

Detailed spectral data for this compound are not widely published. The following tables provide predicted and inferred spectral characteristics based on analogous compounds and standard spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1-5.2 | Quartet | 1H | CH-Br |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~1.8 | Doublet | 3H | CH₃-CH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~185 | C=O (ketone) |

| ~160 | C=O (ester) |

| ~53 | O-CH₃ |

| ~45 | CH-Br |

| ~18 | CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1760 | C=O stretch (ester) |

| ~1720-1740 | C=O stretch (ketone) |

| ~1100-1300 | C-O stretch (ester) |

| ~600-700 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 194/196 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 163/165 | [M - OCH₃]⁺ |

| 115 | [M - Br]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of ethyl 3-bromo-2-oxobutanoate.[2]

Reaction Scheme:

Materials:

-

Methyl 2-oxobutanoate

-

Bromine

-

Dichloromethane (DCM)

-

10% Sodium bicarbonate solution

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 2-oxobutanoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purge the reaction mixture with a stream of nitrogen to remove any residual bromine.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium bicarbonate solution (2x), water (1x), and saturated brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary.

Reactivity

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the bromine atom. As an α-halo ketone, it is a potent alkylating agent and a valuable precursor for various heterocyclic systems.

Nucleophilic Substitution

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, readily undergoing Sₙ2 reactions with a variety of nucleophiles.

Hantzsch Thiazole Synthesis

One of the most significant applications of α-halo ketones is in the Hantzsch thiazole synthesis. This compound can react with a thioamide, such as thiourea, to form a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Experimental Protocol: Hantzsch Thiazole Synthesis

Reaction Scheme:

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) and thiourea (1.0 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactions with Other Nucleophiles

This compound can react with a wide range of other nucleophiles, including:

-

Amines: To form α-amino ketones, which can be intermediates in the synthesis of various nitrogen-containing heterocycles.

-

Thiolates: To form α-thio ketones.

-

Azides: To form α-azido ketones, which can be further transformed into other functional groups.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a precursor to substituted thiazoles and other heterocyclic systems. Thiazole moieties are present in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The following workflow illustrates the potential use of this compound in a drug discovery pipeline.

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for analogous α-halo ketones, it is likely to be harmful if swallowed and may cause skin and eye irritation.[1] It is also a potential lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to undergo nucleophilic substitution and participate in cyclization reactions, such as the Hantzsch thiazole synthesis, makes it a key intermediate in the preparation of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted from its structure and comparison with analogous compounds.

[1]: PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11183175, --INVALID-LINK-- (accessed Dec 23, 2025). [4]: PubChem. Methyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=13048349, --INVALID-LINK-- (accessed Dec 23, 2025). [5]: ChemicalBook. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [6]: NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [2]: ChemicalBook. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0. --INVALID-LINK-- (accessed Dec 23, 2025). [7]: NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [8]: PubChem. Ethyl 3-bromo-2-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=11117285, --INVALID-LINK-- (accessed Dec 23, 2025). : Sigma-Aldrich. Ethyl 2-bromo-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025). : Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. --INVALID-LINK-- (accessed Dec 23, 2025). [9]: Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. --INVALID-LINK-- (accessed Dec 23, 2025). [10]: Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. --INVALID-LINK-- (accessed Dec 23, 2025). [11]: ChemicalBook. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [12]: ChemSrc. Ethyl 3-bromo-2-oxobutanoate | CAS#:57332-84-0. --INVALID-LINK-- (accessed Dec 23, 2025). [13]: PubChem. Ethyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=11206579, --INVALID-LINK-- (accessed Dec 23, 2025). [14]: ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. --INVALID-LINK-- (accessed Dec 23, 2025). [15]: Chemguide. Amines as nucleophiles. --INVALID-LINK-- (accessed Dec 23, 2025). [16]: MDPI. Diethyl 2-Cyano-3-oxosuccinate. --INVALID-LINK-- (accessed Dec 23, 2025). : Sigma-Aldrich. METHYL 3-BROMOBUTANOATE | 21249-59-2. --INVALID-LINK-- (accessed Dec 23, 2025). [3]: ECHEMI. 57332-84-0, Ethyl 3-bromo-2-oxobutyrate Formula. --INVALID-LINK-- (accessed Dec 23, 2025). [17]: Sigma-Aldrich. Ethyl 3-methyl-2-oxobutyrate 97%. --INVALID-LINK-- (accessed Dec 23, 2025). [18]: PubChem. 3-bromo-N-ethyl-N-methylbutan-1-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=116296930, --INVALID-LINK-- (accessed Dec 23, 2025). [19]: ChemicalBook. 1-Bromo-3-methylbutane(107-82-4) 13C NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [20]: NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [21]: NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [22]: ChemicalBook. Methyl 3-bromopropionate(3395-91-3) IR1. --INVALID-LINK-- (accessed Dec 23, 2025). [23]: Stenutz. methyl 2-methyl-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025). [24]: LookChem. Cas 57332-84-0,Ethyl 3-bromo-2-oxobutyrate. --INVALID-LINK-- (accessed Dec 23, 2025). [25]: SpectraBase. Methyl 4-bromo-3-oxobutanoate - Optional[MS (GC)] - Spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [26]: Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. --INVALID-LINK-- (accessed Dec 23, 2025). [27]: SpectraBase. Methyl 2-cyano-3-oxobutanoate - Optional[Vapor Phase IR] - Spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [28]: Oakwood Chemical. Ethyl 2-methyl-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025).

References

- 1. This compound | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-bromo-3-oxobutanoate | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]

- 6. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum [chemicalbook.com]

- 12. Ethyl 3-bromo-2-oxobutanoate | CAS#:57332-84-0 | Chemsrc [chemsrc.com]

- 13. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]

- 17. 3-甲基-2-氧代丁酰乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 3-bromo-N-ethyl-N-methylbutan-1-amine | C7H16BrN | CID 116296930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Bromo-3-methylbutane(107-82-4) 13C NMR [m.chemicalbook.com]

- 20. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 21. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 22. Methyl 3-bromopropionate(3395-91-3) IR Spectrum [chemicalbook.com]

- 23. methyl 2-methyl-3-oxobutanoate [stenutz.eu]

- 24. upbio.lookchem.com [upbio.lookchem.com]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. spectrabase.com [spectrabase.com]

- 28. Ethyl 2-methyl-3-oxobutanoate [oakwoodchemical.com]

Spectroscopic Data of Methyl 3-bromo-2-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-2-oxobutanoate (C₅H₇BrO₃, Mol. Wt.: 195.01 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound, this document combines available data from its ethyl ester analog, Ethyl 3-bromo-2-oxobutanoate, with predicted values based on established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Introduction

This compound is an α-keto ester containing a bromine atom at the β-position. This combination of functional groups makes it a versatile intermediate in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex organic molecules relevant to drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide presents its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted based on the known data for Ethyl 3-bromo-2-oxobutanoate. The primary difference will be the signal for the ester group, which will be a singlet for the methyl group instead of a quartet and a triplet for the ethyl group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~5.1-5.2 | Quartet | ~6.8 | CH |

| 2 | ~3.8 | Singlet | - | OCH₃ |

| 3 | ~1.8 | Doublet | ~6.8 | CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted based on characteristic chemical shifts for α-keto esters and brominated carbons.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~190 | C=O (Ketone) |

| 2 | ~161 | C=O (Ester) |

| 3 | ~53 | OCH₃ |

| 4 | ~45 | CHBr |

| 5 | ~16 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the two carbonyl groups and the C-Br bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1730 | Strong |

| C=O Stretch (Ester) | ~1750 | Strong |

| C-H Stretch | ~2950-3000 | Medium |

| C-O Stretch | ~1200-1300 | Strong |

| C-Br Stretch | ~500-600 | Medium |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 194/196 | Moderate | [M]⁺, Molecular ion (presence of Br isotopes) |

| 163/165 | Moderate | [M - OCH₃]⁺ |

| 115 | Low | [M - Br]⁺ |

| 87 | High | [CH₃CHBrCO]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.

-

Reaction Setup: A solution of methyl 2-oxobutanoate (1 equivalent) in dichloromethane is cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.

-

Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a solution in a suitable solvent like chloroform.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or gas chromatography (GC).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Technical Guide: Properties and Applications of Methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2). This versatile building block is of significant interest to researchers in medicinal chemistry and drug development, particularly as a precursor for synthesizing targeted imaging agents and other bioactive molecules.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Citation |

| CAS Number | 34329-73-2 | [1] |

| Molecular Formula | C₅H₇BrO₃ | [1] |

| Molecular Weight | 195.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C(=O)C(=O)OC)Br | [1] |

| InChI Key | HYDCQMJFDPQCJH-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of Ethyl 3-bromo-2-oxobutanoate (CAS 57332-84-0) as a Reference

| Property | Value | Citation |

| Molecular Formula | C₆H₉BrO₃ | [2] |

| Molecular Weight | 209.04 g/mol | [2] |

| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 82.6 ± 22.6 °C |

Synthesis and Experimental Protocols

The primary application of this compound is as a reactive intermediate in organic synthesis. A common method for the preparation of α-bromo-β-keto esters is the direct bromination of the corresponding β-keto ester. The following is a representative experimental protocol for the synthesis of the analogous Ethyl 3-bromo-2-oxobutanoate, which can be adapted for the synthesis of the target methyl ester.[3]

Representative Synthesis of an α-Bromo-β-Keto Ester

Reaction:

Materials:

-

Ethyl 2-oxobutanoate (1 equivalent)

-

Bromine (1 equivalent)

-

Dichloromethane (DCM)

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

A solution of ethyl 2-oxobutanoate in dichloromethane is cooled to 5 °C in an ice bath.[3]

-

Bromine is added slowly and dropwise to the cooled solution.[3]

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.[3]

-

Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual bromine.[3]

-

The mixture is then diluted with ethyl acetate, and the organic phase is washed sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, Ethyl 3-bromo-2-oxobutanoate, typically as a yellow oil.[3]

Application in Drug Discovery: A Precursor for PET Tracers

While there is limited direct research on the biological activity of this compound itself, its structural motif is highly valuable in the synthesis of more complex molecules. Notably, the analogous ethyl ester has been utilized in the preparation of potential Positron Emission Tomography (PET) tracers for the Neuropeptide Y Y1 (NPY Y1) receptor.[3]

The Neuropeptide Y Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including appetite regulation, anxiety, and vasoconstriction.[4] Its dysregulation has been implicated in obesity and certain types of cancer.[4][5] The development of PET tracers for the NPY Y1 receptor is of significant interest for both diagnostic imaging and for quantifying receptor occupancy by therapeutic drug candidates in preclinical and clinical studies.[4][6]

Experimental Workflow: From Building Block to PET Tracer Candidate

This compound serves as a key starting material or intermediate for the synthesis of heterocyclic cores that are often found in receptor ligands. The α-bromo and β-keto functionalities allow for a variety of chemical transformations to build more complex molecular scaffolds. The general workflow for utilizing this compound in the development of a PET tracer candidate is outlined below.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH317: May cause an allergic skin reaction |

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development community. A selection of suppliers is listed below:

-

Sigma-Aldrich

-

Pharmaffiliates

-

BLD Pharmatech

-

Fluorochem

-

Aladdin Scientific

-

Santa Cruz Biotechnology

References

- 1. This compound | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 4. Synthesis, characterization, and monkey positron emission tomography (PET) studies of [18F]Y1-973, a PET tracer for the neuropeptide Y Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methyl 3-bromo-2-oxobutanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-2-oxobutanoate is a reactive chemical intermediate used in various synthetic applications. Due to the presence of both an α-bromo and an α-keto functional group, this molecule is susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis, and to a lesser extent, potential thermal and photolytic decomposition. This guide outlines the best practices for the storage and handling of this compound to minimize degradation and ensure the integrity of the material for research and development purposes.

Chemical Properties and Inherent Instabilities

This compound's reactivity stems from its chemical structure. The electron-withdrawing nature of the adjacent ketone and ester groups makes the α-bromine a good leaving group, rendering the molecule susceptible to nucleophilic attack.

Key Structural Features Influencing Stability:

-

α-Bromo Ketone: This functional group is known to be reactive and can participate in various substitution and elimination reactions.

-

α-Keto Ester: The ester group is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The presence of the adjacent ketone group can enhance the rate of hydrolysis.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical knowledge.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool | To minimize the rate of potential decomposition reactions. Refrigeration (2-8 °C) is advisable. |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | To prevent hydrolysis from atmospheric moisture. |

| Light Exposure | Store in the dark | To prevent potential photolytic decomposition, as α-bromo ketones can be light-sensitive. |

| Container | Tightly sealed, compatible material | To prevent exposure to moisture and air. Glass containers with secure closures are recommended. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and nucleophiles | To avoid vigorous and potentially hazardous reactions that could lead to decomposition. |

Note: As per the available Safety Data Sheet, specific data on chemical stability, hazardous decomposition products, and conditions to avoid are not available. The recommendations above are based on the general properties of the functional groups present in the molecule.

Potential Degradation Pathways

While specific studies on the decomposition of this compound are not publicly available, the following pathways are chemically plausible based on the reactivity of α-bromo-α-ketoesters.

Hydrolysis

The most likely degradation pathway is hydrolysis of the ester linkage, which would be accelerated in the presence of water, acids, or bases.

Caption: Plausible hydrolytic degradation of this compound.

Nucleophilic Substitution

The α-bromine is susceptible to substitution by various nucleophiles. This is a common reaction pathway for this class of compounds in synthetic applications but represents a degradation pathway if unintended nucleophiles are present.

Caption: General nucleophilic substitution at the α-position.

Handling Procedures

Due to the lack of comprehensive toxicological data and its potential reactivity, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Recommended Handling Workflow:

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Assessment

While no specific stability-indicating assays for this compound have been published, the following analytical techniques are commonly used to assess the stability of related compounds and could be adapted.

General Experimental Workflow for Stability Testing:

Caption: A general workflow for assessing the stability of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

-

Principle: A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from potential degradation products.

-

Methodology Outline:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water (with an acidic modifier like formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set to a wavelength where the parent compound and potential chromophoric degradants absorb (e.g., around 210 nm).

-

Forced Degradation: Samples would be intentionally degraded under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS can be used to separate and identify volatile degradation products.

-

Methodology Outline:

-

Injection: Use a cool on-column or splitless injection to minimize thermal degradation in the inlet.

-

Column: A non-polar or medium-polarity capillary column.

-

Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

-

Detection: Mass spectrometry to identify the mass-to-charge ratio of the parent compound and any eluting degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR can be used to monitor the disappearance of the parent compound signals and the appearance of new signals corresponding to degradation products over time.

-

Methodology Outline:

-

Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire an initial spectrum (t=0).

-

Stability Monitoring: Store the NMR tube under the desired conditions (e.g., at a specific temperature) and acquire spectra at regular intervals.

-

Analysis: Integrate the signals of the parent compound and degradation products to determine the relative concentrations over time.

-

Conclusion

While specific quantitative data on the stability of this compound is lacking, a conservative approach to its storage and handling is warranted based on its chemical structure. The primary concern is hydrolysis, which can be mitigated by storing the compound in a cool, dry environment, preferably under an inert atmosphere. Exposure to light and incompatible materials should also be avoided. For critical applications, it is recommended that researchers perform their own stability assessments using appropriate analytical techniques to ensure the quality and integrity of the material.

The Mechanism of Bromination of Methyl 2-Oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis, providing a versatile handle for further molecular elaboration. The bromination of methyl 2-oxobutanoate, a β-keto ester, is a reaction of significant interest, yielding methyl 3-bromo-2-oxobutanoate, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination of methyl 2-oxobutanoate.

Core Principles: The Role of Enol and Enolate Intermediates

The α-carbon of a ketone or ester is not inherently nucleophilic. Therefore, the bromination of methyl 2-oxobutanoate requires the activation of the substrate into a nucleophilic intermediate. This is achieved through the formation of either an enol or an enolate, depending on the reaction conditions.

-

Acid-Catalyzed Bromination: In the presence of an acid catalyst, methyl 2-oxobutanoate undergoes tautomerization to form its enol isomer. The enol, with its electron-rich carbon-carbon double bond, acts as the nucleophile that attacks molecular bromine.[1][2]

-

Base-Catalyzed (or Base-Promoted) Bromination: Under basic conditions, a proton is abstracted from the α-carbon to generate a resonance-stabilized enolate. The enolate is a more potent nucleophile than the enol and readily reacts with bromine.

Reaction Mechanisms

The bromination of methyl 2-oxobutanoate can proceed through distinct pathways depending on the catalytic conditions employed.

Acid-Catalyzed Mechanism

The acid-catalyzed bromination proceeds via an enol intermediate. The key steps are:

-

Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.[1][2]

-

Enol formation: A weak base (e.g., the solvent) removes an α-proton, leading to the formation of the enol.[1][2]

-

Nucleophilic attack: The electron-rich double bond of the enol attacks molecular bromine.

-

Deprotonation: The protonated carbonyl is deprotonated to yield the α-bromo product and regenerate the acid catalyst.

Base-Catalyzed Mechanism

The base-catalyzed bromination involves the formation of a more reactive enolate intermediate.

-

Enolate formation: A base removes a proton from the α-carbon to form the enolate.

-

Nucleophilic attack: The enolate attacks molecular bromine.

It is important to note that under basic conditions, the product, this compound, is more acidic than the starting material. This can lead to further bromination, resulting in the formation of dibrominated products. Therefore, careful control of stoichiometry is crucial.

Experimental Protocols and Quantitative Data

Several methods have been reported for the α-bromination of β-keto esters, offering different advantages in terms of yield, selectivity, and reaction conditions.

Bromination with Molecular Bromine

A direct approach involves the use of molecular bromine. A specific protocol for the closely related ethyl 2-oxobutanoate has been documented.

Experimental Protocol:

To a solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) at 5 °C, bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 18 hours. After completion, residual bromine is removed by purging with nitrogen. The mixture is diluted with ethyl acetate and washed sequentially with 10% sodium bicarbonate solution (twice), water, and saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[3]

Quantitative Data:

| Reactant | Product | Yield |

| Ethyl 2-oxobutanoate | Ethyl 3-bromo-2-oxobutanoate | 97% |

Table 1: Yield for the bromination of ethyl 2-oxobutanoate with molecular bromine.[3]

Regioselective Bromination with Bromodimethylsulfonium Bromide (BDMS)

A mild and highly regioselective method for the α-monobromination of β-keto esters utilizes bromodimethylsulfonium bromide (BDMS). This reagent offers advantages such as operational simplicity, high yields, and the avoidance of hazardous molecular bromine and the need for added catalysts.[1][4][5][6]

Experimental Protocol:

To a stirred solution of the β-keto ester (1 mmol) in CH₂Cl₂ (5 mL) at 0-5 °C or room temperature, bromodimethylsulfonium bromide (BDMS) (1.25 mmol) is added.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent.

Quantitative Data for Structurally Similar β-Keto Esters:

| Substrate | Product | Time (h) | Temperature (°C) | Yield (%) |

| Methyl 3-oxobutanoate | Methyl 2-bromo-3-oxobutanoate | 0.5 | 0-5 | 95 |

| Ethyl 3-oxobutanoate | Ethyl 2-bromo-3-oxobutanoate | 0.5 | 0-5 | 96 |

| tert-Butyl 3-oxobutanoate | tert-Butyl 2-bromo-3-oxobutanoate | 1.0 | 0-5 | 94 |

Table 2: Quantitative data for the α-bromination of various β-keto esters using BDMS.[4]

The proposed mechanism with BDMS involves the facilitation of enol formation, and the bromodimethylsulfonium ion may stabilize the monobrominated product, preventing further bromination or disproportionation.[4]

Potential Side Reactions and Considerations

While the α-bromination of β-keto esters is generally efficient, certain side reactions can occur:

-

Dibromination: As mentioned, under basic conditions, the monobrominated product is more acidic and can undergo a second bromination. Careful control of the stoichiometry of the brominating agent is essential to minimize this. The use of reagents like BDMS has been shown to be effective in achieving selective monobromination.[4]

-

Ring Bromination: In cases where the ester contains an activated aromatic ring, electrophilic aromatic substitution can compete with α-bromination. The choice of reaction conditions and brominating agent can influence the chemoselectivity.

-

Decomposition: The resulting α-bromo-β-keto esters can be sensitive to certain conditions and may decompose upon prolonged heating or exposure to strong bases.

Conclusion

The bromination of methyl 2-oxobutanoate is a well-established and valuable transformation in organic synthesis. The reaction mechanism is dictated by the choice of acidic or basic conditions, proceeding through enol or enolate intermediates, respectively. Modern methods, such as the use of bromodimethylsulfonium bromide, offer mild, efficient, and highly regioselective routes to the desired this compound, minimizing side reactions and simplifying purification. A thorough understanding of the underlying mechanisms and careful selection of experimental protocols are paramount for researchers and drug development professionals to effectively utilize this important synthetic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 6. (PDF) A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). (2007) | Abu T. Khan | 3 Citations [scispace.com]

Technical Guide: Safety and Handling of Methyl 3-bromo-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All users must be thoroughly trained in chemical handling and safety procedures before working with Methyl 3-bromo-2-oxobutanoate.

Executive Summary

This compound is a reactive chemical intermediate used in various synthetic applications within drug development and chemical research. This guide provides a comprehensive overview of its known hazards, safe handling procedures, emergency response protocols, and disposal methods. The primary hazards associated with this compound are acute oral toxicity and the potential for allergic skin reactions.[1][2] Adherence to the safety protocols outlined in this document is critical to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

GHS Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed handling and storage sections of this guide.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO₃ | PubChem |

| Molecular Weight | 195.01 g/mol | PubChem[1] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | Hangzhou Sulfuchem |

| Boiling Point | 193.1 ± 23.0 °C (Predicted) | Hangzhou Sulfuchem[3] |

| XLogP3 | 0.5 | PubChem[1] |

| Melting Point | No data available | |

| Vapor Pressure | No data available | |

| Flash Point | No data available | |

| Solubility | No data available |

Toxicology and Exposure Limits

Detailed toxicological studies for this compound are not widely available. The primary known toxicological effects are acute oral toxicity and skin sensitization.

| Parameter | Value | Source |

| LD50 (Oral) | No data available | |

| LD50 (Dermal) | No data available | |

| LC50 (Inhalation) | No data available | |

| Occupational Exposure Limits (OEL) | No data available | GHS SDS[2] |

| Biological Limit Values | No data available | GHS SDS[2] |

Due to the lack of specific exposure limit data, it is imperative to handle this substance with engineering controls and personal protective equipment sufficient to prevent any direct contact or inhalation.

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them immediately if contaminated.

-

Protective Clothing: Wear fire/flame-resistant and impervious clothing, such as a lab coat. Ensure clothing provides full coverage of arms and torso.

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures

-

Avoid all contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

Caption: Standard workflow for safely handling this compound.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials and foodstuff containers.

-

The specific storage temperature should be in accordance with the supplier's recommendations.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.

-

Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical help.[1]

-

Following Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.

-

Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical help.[1]

Caption: Decision-making workflow for first-aid response to exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The specific hazards arising from the chemical during a fire are not detailed in the available data, but combustion may produce toxic fumes, including hydrogen bromide.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation and remove all sources of ignition.

-

Avoid breathing vapors, mist, or gas.

-

Prevent all contact with skin and eyes by wearing appropriate PPE.

-

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

-

For large spills, dike the area to prevent spreading and follow institutional protocols for hazardous material cleanup.

-

Disposal Considerations

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.

All disposal methods must be in accordance with applicable local, state, and federal regulations.

References

A Technical Guide to Alternative Methods for the Synthesis of Alpha-Bromo Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo ketoesters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals and biologically active molecules. The classical approach to their synthesis often involves the use of hazardous reagents like elemental bromine, prompting the development of safer, more efficient, and environmentally benign alternatives. This guide provides an in-depth overview of modern alternative methods for the synthesis of alpha-bromo ketoesters, with a focus on greener approaches, catalytic systems, and innovative technologies such as electrochemical and flow chemistry methods. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Introduction

The alpha-bromination of β-ketoesters is a fundamental transformation in organic chemistry. The resulting α-bromo-β-ketoesters are highly valuable building blocks due to the presence of multiple reactive sites, enabling a diverse range of subsequent chemical modifications. Traditional bromination methods, often employing molecular bromine in chlorinated solvents, suffer from significant drawbacks, including high toxicity, corrosive nature, and the formation of stoichiometric amounts of hazardous byproducts.[1] These limitations have spurred the exploration of alternative synthetic strategies that offer improved safety profiles, higher selectivity, and greater sustainability. This document details several such alternative methodologies.

Greener Bromination Strategies

In recent years, a significant focus has been placed on developing more environmentally friendly methods for alpha-bromination. These approaches aim to replace hazardous reagents and solvents with safer alternatives.

N-Bromosuccinimide (NBS) Based Methods

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic bromination and has proven to be an effective bromine source for the alpha-bromination of ketoesters under various "green" conditions.

A notable solvent-free approach involves the simple trituration of a β-ketoester with NBS at room temperature. This method offers high yields and avoids the use of organic solvents, with a simple aqueous work-up to remove the succinimide byproduct.[2]

Experimental Protocol: Solvent-Free Bromination with NBS [2]

-

In a mortar, a liquid or solid β-ketoester (1 mmol) is mixed with N-bromosuccinimide (1.1 mmol).

-

The mixture is triturated with a pestle at room temperature for the time specified in Table 1.

-

Upon completion of the reaction (monitored by TLC), the mixture is washed with water to remove the succinimide.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the pure α-bromo-β-ketoester.

Hydrogen Peroxide and Hydrobromic Acid in Water

An exceptionally green method utilizes an aqueous solution of hydrogen peroxide and hydrobromic acid for the bromination of β-ketoesters. This "on water" protocol avoids the use of organic solvents and catalysts, with water being the only solvent.[3]

Experimental Protocol: Bromination with H₂O₂-HBr "on water" [3]

-

To a stirred solution of the β-ketoester (1 mmol) in water (5 mL), 48% aqueous HBr (1.5 mmol) is added.

-

30% aqueous H₂O₂ (1.5 mmol) is then added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for the time indicated in Table 1.

-

After completion, the product is extracted with an organic solvent, washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, and dried.

-

Solvent evaporation yields the desired α-bromo-β-ketoester.

Ammonium Bromide and Oxone®

A combination of ammonium bromide (NH₄Br) as the bromine source and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant provides an environmentally safe and economical method for selective α-monobromination of β-ketoesters. The reaction proceeds at ambient temperature without the need for a catalyst.[4]

Experimental Protocol: Bromination with NH₄Br and Oxone® [4]

-

A solution of the β-ketoester (1 mmol) and ammonium bromide (1.2 mmol) in a suitable solvent (e.g., methanol) is prepared.

-

Oxone® (1.2 mmol) is added portion-wise to the stirred solution at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the α-bromo-β-ketoester.

| Method | Substrate | Reagents/Conditions | Time (h) | Yield (%) | Reference |

| Solvent-Free NBS | Ethyl acetoacetate | NBS (1.1 eq), neat, RT | 0.5 | 95 | [2] |

| H₂O₂-HBr "on water" | Ethyl acetoacetate | 48% HBr (1.5 eq), 30% H₂O₂ (1.5 eq), H₂O, RT | 3 | 92 | [3] |

| NH₄Br/Oxone® | Ethyl benzoylacetate | NH₄Br (1.2 eq), Oxone® (1.2 eq), MeOH, RT | 2 | 94 | [4] |

Table 1: Comparison of Greener Bromination Methods for β-Ketoesters.

Regioselective and Catalytic Methods

Achieving high regioselectivity and employing catalytic systems represent significant advancements in the synthesis of α-bromo ketoesters.

Bromodimethylsulfonium Bromide (BDMS)

For a mild and highly regioselective α-monobromination of β-ketoesters, bromodimethylsulfonium bromide (BDMS) has been shown to be an effective reagent. This method does not require a catalyst or base and proceeds with excellent yields.[5][6]

Experimental Protocol: Bromination with BDMS [5]

-

To a solution of the β-ketoester (1 mmol) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, a solution of BDMS (1.1 mmol) in the same solvent is added dropwise.

-

The reaction mixture is stirred at this temperature or allowed to warm to room temperature until the reaction is complete.

-

The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to provide the pure α-bromo-β-ketoester.

Organocatalytic Asymmetric Bromination

The enantioselective α-bromination of carbonyl compounds can be achieved using organocatalysis. While much of the research has focused on aldehydes and ketones, the principles can be extended to β-ketoesters, often employing chiral amines or their derivatives as catalysts to induce enantioselectivity.[7][8] These reactions typically involve the formation of a chiral enamine intermediate which then reacts with an electrophilic bromine source.

Conceptual Workflow: Organocatalytic Asymmetric Bromination

Caption: Organocatalytic cycle for asymmetric alpha-bromination.

| Method | Substrate | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| BDMS | Ethyl 2-methyl-3-oxobutanoate | BDMS (1.1 eq), CH₂Cl₂, 0 °C to RT | 95 | N/A | [5] |

| Organocatalytic | Propanal (example for aldehydes) | Chiral amine catalyst, NBS, CH₂Cl₂, -20 °C | 92 | 96 | [8] |

Table 2: Regioselective and Catalytic Bromination Methods.

Electrochemical Synthesis

Electrochemical methods offer a reagent-free and environmentally friendly approach to halogenation. The in-situ generation of the reactive bromine species from a bromide salt avoids the handling of hazardous elemental bromine.

While specific protocols for the direct electrochemical α-bromination of β-ketoesters are not extensively detailed in the literature, the principles have been demonstrated for α,β-unsaturated ketones.[9] This typically involves the electrolysis of a solution containing the substrate and a bromide source in an undivided cell.

Conceptual Experimental Setup: Electrochemical Bromination

Caption: Schematic of an electrochemical cell for alpha-bromination.

Flow Chemistry

Continuous flow chemistry provides several advantages for hazardous reactions like bromination, including enhanced safety, precise control over reaction parameters, and ease of scalability. The small reactor volumes minimize the risk associated with handling toxic reagents like bromine.

While detailed protocols for the α-bromination of β-ketoesters in flow are emerging, the successful application of flow chemistry to the α-bromination of acetophenone demonstrates its potential.[10] A typical setup involves pumping streams of the ketone and the brominating agent through a T-mixer into a heated or cooled reactor coil.

Conceptual Flow Chemistry Workflow

Caption: A conceptual diagram of a continuous flow setup.

Photocatalytic and Enzymatic Methods

Visible-light photocatalysis is a rapidly developing field in organic synthesis, offering mild reaction conditions. While direct photocatalytic α-bromination of β-ketoesters is an area of active research, related transformations have been reported, such as the synthesis of 1,4-dicarbonyl compounds from α-bromoketones.[11]

Enzymatic halogenation, employing enzymes like halogenases, presents a highly selective and environmentally benign approach. However, the application of these enzymes for the specific α-bromination of β-ketoesters is still in its early stages of exploration and not yet widely established.

Conclusion

The synthesis of α-bromo ketoesters has evolved significantly from classical methods relying on hazardous reagents. The alternative methodologies presented in this guide, including greener brominating agents, catalytic systems, and innovative technologies like electrochemistry and flow chemistry, offer substantial improvements in terms of safety, efficiency, and environmental impact. For researchers and professionals in drug development, the adoption of these modern techniques can lead to more sustainable and selective synthetic routes to valuable pharmaceutical intermediates. Further research, particularly in the areas of photocatalytic and enzymatic bromination, is expected to yield even more refined and powerful tools for the synthesis of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free bromination of 1,3-diketones and β-keto esters with NBS - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Visible-Light Photocatalytic Preparation of 1,4-Ketoaldehydes and 1,4-Diketones from α-Bromoketones and Alkyl Enol Ethers [organic-chemistry.org]

"physical properties of Methyl 3-bromo-2-oxobutanoate (boiling point, density)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Methyl 3-bromo-2-oxobutanoate, with a particular focus on its boiling point and density. Due to the limited availability of experimentally determined physical data for this compound, this document also includes data for the closely related ethyl ester, Ethyl 3-bromo-2-oxobutanoate, to provide a valuable point of reference for researchers.

Physical Properties

Table 1: Physical Properties of Ethyl 3-bromo-2-oxobutanoate

| Property | Value | Source |

| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

It is important to note that as the methyl ester, this compound would be expected to have a slightly lower boiling point and a comparable density to the ethyl ester due to its lower molecular weight.

Experimental Protocols

While a specific experimental protocol for determining the physical properties of this compound is not available, a representative synthetic protocol for the analogous Ethyl 3-bromo-2-oxobutanoate is detailed below. This synthesis is a common method for the α-bromination of β-keto esters and provides insight into the handling and reactivity of this class of compounds.

Synthesis of Ethyl 3-bromo-2-oxobutanoate [2]

This protocol describes the bromination of ethyl 2-oxobutyrate.

-

Step 1: Reaction Setup

-

A solution of ethyl 2-oxobutyrate (1 equivalent) in dichloromethane is prepared in a reaction vessel.

-

The solution is cooled to 5 °C using an ice bath.

-

-

Step 2: Bromination

-

Bromine (1 equivalent) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.

-

-

Step 3: Workup

-

The reaction mixture is purged with nitrogen to remove any excess bromine.

-

The mixture is then diluted with ethyl acetate.

-

-

Step 4: Extraction and Washing

-

The organic phase is washed sequentially with a 10% sodium bicarbonate solution (twice), water, and a saturated saline solution.

-

-

Step 5: Drying and Concentration

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis of Ethyl 3-bromo-2-oxobutanoate, providing a clear visual representation of the experimental workflow.

References

Determining the Solubility of Methyl 3-bromo-2-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-2-oxobutanoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound (C₅H₇BrO₃, Molar Mass: 195.01 g/mol ) possesses several functional groups that influence its polarity and, consequently, its solubility profile.[2]

Molecular Structure Analysis:

-

Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

α-Keto Group (C=O): The carbonyl group is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions.

-

Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond.

-

Butanoate Backbone: The four-carbon chain is nonpolar.

Based on this structure, this compound can be classified as a moderately polar compound. The presence of multiple polar functional groups suggests it will be more soluble in polar organic solvents than in nonpolar ones.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and can engage in dipole-dipole interactions with the ester and keto groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While the solute is a hydrogen bond acceptor, it cannot donate hydrogen bonds, which may slightly limit its solubility compared to polar aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is compatible with the polar groups of the solute. The presence of a bromine atom in the solute may also favor interactions with halogenated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and alcohols but can still solvate the polar functional groups of the solute to some extent. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring is less compatible with the polar functional groups of the solute. |

| Nonpolar | Hexane, Cyclohexane | Low | The large difference in polarity between the nonpolar solvent and the moderately polar solute will result in poor solvation. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of Stock Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile) for calibration curve generation.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.

-

Record the mass of the added solute.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Methodological & Application

The Versatile Role of Methyl 3-bromo-2-oxobutanoate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-2-oxobutanoate and its ethyl ester analog are highly versatile building blocks in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Their utility stems from the presence of two electrophilic centers (the carbon bearing the bromine and the two carbonyl carbons) and an adjacent reactive methylene group, which allow for a variety of cyclization reactions with different binucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including thiazoles, utilizing this valuable reagent.

Application in Thiazole Synthesis: The Hantzsch Reaction

The most prominent application of this compound in heterocyclic synthesis is in the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. This compound serves as an effective α-haloketone component, leading to the formation of highly functionalized thiazole derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.